1-(2,4-Dichloro-phenyl)-2-imidazol-1-yl-ethanone O-allyl-oxime
Overview
Description
1-(2,4-Dichloro-phenyl)-2-imidazol-1-yl-ethanone O-allyl-oxime is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-phenyl)-2-imidazol-1-yl-ethanone O-allyl-oxime typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the dichlorophenyl group: This step may involve the use of 2,4-dichlorobenzaldehyde in a condensation reaction with the imidazole derivative.
Formation of the ethanone linkage: This can be done through Friedel-Crafts acylation using acetyl chloride or acetic anhydride.
Oxime formation: The final step involves the reaction of the ethanone derivative with hydroxylamine to form the oxime.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichloro-phenyl)-2-imidazol-1-yl-ethanone O-allyl-oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Nitrile oxides: from oxidation.
Imidazolines: from reduction.
Substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-phenyl)-2-imidazol-1-yl-ethanone O-allyl-oxime would depend on its specific application. In medicinal chemistry, it may act by:
Inhibiting enzymes: The imidazole ring can bind to the active site of enzymes, inhibiting their activity.
Interacting with receptors: The compound may bind to specific receptors, modulating their activity.
Disrupting cell membranes: The dichlorophenyl group can interact with lipid bilayers, affecting membrane integrity.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichloro-phenyl)-2-imidazol-1-yl-ethanone: Lacks the oxime group but has similar core structure.
2-(2,4-Dichlorophenyl)-1H-imidazole: A simpler imidazole derivative with potential biological activity.
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime: A closely related compound with similar functional groups.
Uniqueness
1-(2,4-Dichloro-phenyl)-2-imidazol-1-yl-ethanone O-allyl-oxime is unique due to the presence of both the oxime and allyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-2-imidazol-1-yl-N-prop-2-enoxyethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c1-2-7-20-18-14(9-19-6-5-17-10-19)12-4-3-11(15)8-13(12)16/h2-6,8,10H,1,7,9H2/b18-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYVDVODOWHBJB-NBVRZTHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON=C(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO/N=C(\CN1C=CN=C1)/C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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